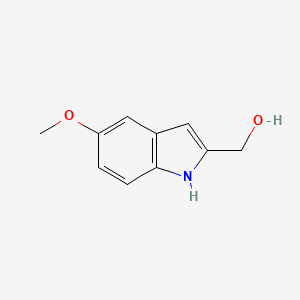

(5-methoxy-1H-indol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLKQWQEKIQUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441353 | |

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21778-77-8 | |

| Record name | (5-methoxy-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-methoxy-1H-indol-2-yl)methanol synthesis from 5-methoxyindole-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of (5-methoxy-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, is a critical process for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical synthesis of this target molecule, with a specific focus on the reduction of 5-methoxyindole-2-carboxylic acid. This document details two primary reductive pathways, employing lithium aluminum hydride (LiAlH4) and borane (BH3) complexes, offering a comparative analysis of their methodologies, and providing detailed experimental protocols.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in pharmacology, and its functionalization is of paramount importance. The conversion of the readily available 5-methoxyindole-2-carboxylic acid to the corresponding alcohol provides a versatile handle for further chemical modifications. The primary transformation discussed herein is the reduction of a carboxylic acid to a primary alcohol. This is a fundamental reaction in organic synthesis, and the choice of reducing agent is crucial, depending on the substrate's functional group tolerance and the desired selectivity.

Reductive Pathways

The reduction of 5-methoxyindole-2-carboxylic acid to this compound can be efficiently achieved using powerful hydride-donating reagents. The two most common and effective methods involve the use of lithium aluminum hydride (LiAlH4) and borane (BH3), typically as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).

Lithium Aluminum Hydride (LiAlH4) Reduction:

LiAlH4 is a potent and non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[1] The reaction proceeds via the formation of a complex aluminum alkoxide, which is subsequently hydrolyzed to yield the primary alcohol.[2] Due to its high reactivity, LiAlH4 reacts violently with water and protic solvents, necessitating anhydrous reaction conditions.[3]

Borane (BH3) Reduction:

Borane is a more chemoselective reducing agent compared to LiAlH4. It readily reduces carboxylic acids while often leaving other functional groups, such as esters, ketones, and nitro groups, intact.[4][5] The reaction typically proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced. Borane is commonly used as a solution in THF (BH3·THF) or as a complex with dimethyl sulfide (BH3·SMe2), which offers greater stability and higher concentration.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both LiAlH4 and borane.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH4)

This protocol is adapted from general procedures for the reduction of carboxylic acids.[6][7]

Reaction Scheme:

Caption: LiAlH4 reduction of 5-methoxyindole-2-carboxylic acid.

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: A solution of 5-methoxyindole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C under a nitrogen atmosphere.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This is an exothermic process and should be performed with caution in an ice bath.

-

Work-up: The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Method 2: Reduction with Borane-Dimethyl Sulfide Complex (BH3·SMe2)

This protocol is based on general procedures for the chemoselective reduction of carboxylic acids.[4]

Reaction Scheme:

Caption: Borane reduction of 5-methoxyindole-2-carboxylic acid.

Procedure:

-

Preparation: A solution of 5-methoxyindole-2-carboxylic acid (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Addition of Borane: The solution is cooled to 0 °C in an ice bath, and a solution of borane-dimethyl sulfide complex (BH3·SMe2, typically 2.0-3.0 equivalents of BH3) is added dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until the effervescence ceases.

-

Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Data Presentation

The following table summarizes the key parameters for the two synthetic methods. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

| Parameter | Method 1: LiAlH4 Reduction | Method 2: Borane (BH3·SMe2) Reduction |

| Reducing Agent | Lithium Aluminum Hydride | Borane-Dimethyl Sulfide Complex |

| Equivalents of Reductant | 1.5 - 2.0 | 2.0 - 3.0 (equivalents of BH3) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours | 2 - 4 hours |

| Work-up | Fieser workup (H2O, NaOH(aq)) | Methanol quench, extractive work-up |

| Chemoselectivity | Low (reduces most carbonyls) | High (selective for carboxylic acids) |

| Safety Considerations | Highly reactive with water | Unpleasant odor of DMS |

Logical Workflow

The overall process for the synthesis of this compound from its carboxylic acid precursor can be visualized as a logical workflow, from the initial reaction setup to the final purified product.

Caption: General experimental workflow for the synthesis.

Conclusion

The reduction of 5-methoxyindole-2-carboxylic acid to this compound is a straightforward yet crucial transformation for the synthesis of more complex indole-based molecules. Both lithium aluminum hydride and borane are effective reagents for this purpose. The choice between LiAlH4 and borane will primarily depend on the presence of other reducible functional groups in the starting material. For substrates with multiple functional groups where selectivity is key, borane is the superior choice. For simpler substrates where high reactivity is desired, LiAlH4 remains a viable and potent option. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to perform this synthesis efficiently and safely in a laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of (5-methoxy-1H-indol-2-yl)methanol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data for (5-methoxy-1H-indol-2-yl)methanol is limited. This guide provides a predicted spectroscopic profile based on the analysis of closely related and structurally analogous compounds. The experimental protocols described are generalized procedures common for the synthesis and characterization of indole derivatives.

Introduction

This compound is a derivative of the indole scaffold, a core heterocyclic motif present in a vast array of biologically active compounds and natural products. The methoxy substituent at the 5-position and the methanol group at the 2-position significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, making it a molecule of interest in medicinal chemistry and materials science. This technical guide presents a comprehensive overview of the predicted spectroscopic characteristics of this compound, alongside generalized experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and comparative analysis of structurally similar compounds, including 5-methoxy-1H-indole, 5-methoxy-1H-indole-2-carboxylic acid, and other 2-substituted-5-methoxyindoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.8 - 11.2 | br s | 1H | N1-H (indole) |

| ~7.15 | d | 1H | C7-H |

| ~6.95 | d | 1H | C4-H |

| ~6.65 | dd | 1H | C6-H |

| ~6.20 | s | 1H | C3-H |

| ~5.10 | t | 1H | -CH₂OH |

| ~4.55 | d | 2H | -CH₂OH |

| ~3.75 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~153.5 | C5 |

| ~138.0 | C2 |

| ~131.0 | C7a |

| ~128.0 | C3a |

| ~111.5 | C7 |

| ~111.0 | C4 |

| ~101.0 | C6 |

| ~99.5 | C3 |

| ~58.0 | -CH₂OH |

| ~55.0 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Medium | N-H stretch (indole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1620, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1220 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 177.20 g/mol ) is expected to show a prominent molecular ion peak (M⁺).

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z | Predicted Fragment |

| 177 | [M]⁺ |

| 160 | [M - OH]⁺ |

| 146 | [M - CH₂OH]⁺ |

| 131 | [M - CH₂OH - CH₃]⁺ |

Experimental Protocols

Synthesis

A plausible synthetic route could involve the reduction of 5-methoxy-1H-indole-2-carboxylic acid or its corresponding ester using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

The residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) can be used as an internal reference.[1]

-

-

Infrared (IR) Spectroscopy :

-

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Scan over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

Obtain a low-resolution mass spectrum using an electron ionization (EI) source.

-

For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is recommended to confirm the elemental composition.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a synthesized organic compound using various spectroscopic techniques.

Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to (5-methoxy-1H-indol-2-yl)methanol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of the indole derivative, (5-methoxy-1H-indol-2-yl)methanol. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Chemical Properties

This compound, with the CAS number 21778-77-8, is a substituted indole carrying a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. The presence of these functional groups significantly influences its chemical and physical properties.

Physicochemical Data

| Property | This compound | 5-methoxy-2-methylindole (Analogue) |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO |

| Molecular Weight | 177.20 g/mol | 161.20 g/mol |

| CAS Number | 21778-77-8 | 1076-74-0 |

| Appearance | Predicted: Off-white to light brown solid | White to off-white crystalline solid |

| Melting Point | Not reported. Expected to be higher than related indoles without the hydroxyl group. | 86-88 °C[1] |

| Boiling Point | Predicted: >300 °C | Not reported |

| Solubility | Predicted to be soluble in methanol, DMSO, and DMF. | Soluble in common organic solvents. |

Spectroscopic Data

Specific, experimentally verified spectroscopic data for this compound is limited. However, based on the analysis of analogous 5-methoxyindole derivatives, the following spectral characteristics can be predicted.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, the hydroxymethyl group, and the N-H proton. The aromatic protons will likely appear in the range of δ 6.5-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm, and the hydroxymethyl protons will be a singlet or doublet near δ 4.6 ppm. The indole N-H proton will likely be a broad singlet at a downfield shift (> δ 8.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms. The C2 carbon bearing the hydroxymethyl group is expected to be significantly downfield. The methoxy carbon will appear around δ 55 ppm. The aromatic carbons of the indole ring will resonate in the δ 100-155 ppm region.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretch: A sharp to medium band around 3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Absorptions around 1450-1600 cm⁻¹.

-

C-O stretch: Bands in the 1000-1300 cm⁻¹ region for the alcohol and ether linkages.

Reactivity and Synthetic Pathways

The reactivity of this compound is governed by the electron-rich indole nucleus, the activating effect of the 5-methoxy group, and the presence of the hydroxymethyl group at the 2-position.

General Reactivity

The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. The electron-donating methoxy group at the 5-position further enhances the nucleophilicity of the indole ring, making it more reactive towards electrophiles. The hydroxymethyl group at the C2 position can participate in various reactions, including oxidation to the corresponding aldehyde or carboxylic acid, and can also act as a leaving group in acid-catalyzed substitution reactions.

Synthetic Protocols

A plausible and widely used method for the synthesis of substituted indoles is the Fischer indole synthesis .[2]

2.2.1. Proposed Synthesis of this compound via Fischer Indole Synthesis

This synthesis would likely proceed through the reaction of (4-methoxyphenyl)hydrazine with a suitable three-carbon aldehyde or ketone equivalent bearing a protected hydroxyl group, followed by cyclization under acidic conditions.

Experimental Protocol (Hypothetical):

-

Hydrazone Formation:

-

(4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a protected hydroxyacetone derivative (e.g., 1,1-diethoxypropan-2-one) (1.1 eq) are dissolved in ethanol.

-

A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours.

-

The solvent is removed under reduced pressure to yield the crude hydrazone.

-

-

Indolization (Cyclization):

-

The crude hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent (e.g., toluene), at 80-100 °C.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and quenched with ice-water.

-

The aqueous layer is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

-

Deprotection and Purification:

-

The protecting group on the hydroxyl function is removed under appropriate conditions.

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

-

Caption: Proposed workflow for the Fischer indole synthesis of this compound.

Key Reactions

Indole-2-methanols are versatile intermediates that can undergo a variety of chemical transformations.

2.3.1. Oxidation

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. Careful selection of reagents is necessary to avoid over-oxidation or degradation of the indole ring.

2.3.2. Substitution and Cycloaddition Reactions

In the presence of an acid catalyst, the hydroxyl group can be protonated and eliminated as water, forming a reactive indoleninium intermediate. This intermediate can then be attacked by various nucleophiles at the C3 position or undergo cycloaddition reactions.

References

Crystal Structure Analysis of (5-methoxy-1H-indol-2-yl)methanol and its Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the crystal structure of compounds closely related to (5-methoxy-1H-indol-2-yl)methanol. Due to the absence of publicly available crystallographic data for this compound, this document focuses on the detailed crystal structure analysis of its immediate precursor, 5-methoxy-1H-indole-2-carboxylic acid, and a key dimeric derivative, 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. The experimental protocols and structural data presented herein offer valuable insights for the synthesis, characterization, and application of this class of indole compounds in drug discovery and materials science.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. The 5-methoxy-1H-indole core, in particular, is a key feature of biologically active molecules such as melatonin. Understanding the three-dimensional structure of these molecules is paramount for elucidating their structure-activity relationships and for the rational design of new therapeutic agents. This guide delves into the crystallographic analysis of key compounds related to this compound, providing a comprehensive summary of their structural features and the experimental methods used for their determination.

Data Presentation: Crystallographic Data of Related Structures

The following tables summarize the key crystallographic data for two compounds structurally related to this compound.

Table 1: Crystal Data and Structure Refinement for 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. [1]

| Parameter | Value |

| Empirical Formula | C₁₉H₁₈N₂O₂ |

| Formula Weight | 306.35 |

| Temperature | 296 K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.4446 (5) Å |

| b | 19.5625 (8) Å |

| c | 8.6657 (5) Å |

| α | 90° |

| β | 98.903 (4)° |

| γ | 90° |

| Volume | 1581.78 (14) ų |

| Z | 4 |

| Calculated Density | 1.286 Mg/m³ |

| Absorption Coefficient | 0.68 mm⁻¹ |

| F(000) | 648 |

| Crystal Size | 0.92 x 0.20 x 0.06 mm |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 9421 |

| Independent Reflections | 2584 [R(int) = 0.041] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2584 / 0 / 215 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.046, wR₂ = 0.133 |

| R indices (all data) | R₁ = 0.057, wR₂ = 0.141 |

| Largest diff. peak and hole | 0.15 and -0.14 e.Å⁻³ |

Table 2: Crystal Data and Structure Refinement for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid. [2]

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₃ |

| Formula Weight | 191.18 |

| Temperature | Not specified |

| Wavelength | Not specified |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.0305 (2) Å |

| b | 13.0346 (6) Å |

| c | 17.2042 (9) Å |

| α | 90° |

| β | 91.871 (5)° |

| γ | 90° |

| Volume | Not specified |

| Z | 4 |

| Structural Features | |

| Key Interactions | Cyclic dimers via O-H···O hydrogen bonds, N-H···O interactions with methoxy groups, C-H···O contacts. |

Experimental Protocols

The methodologies for the synthesis and crystallization of the analyzed compounds are detailed below. These protocols provide a foundational understanding for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis: (5-Methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (0.50 g, 1.56 mmol) was dissolved in dry THF (5 ml). This solution was added dropwise to a cooled (0 °C) suspension of LiAlH₄/AlCl₃ in dry diethyl ether. The ether suspension was prepared by the slow addition of AlCl₃ (0.32 g, 2.41 mmol) to a suspension of LiAlH₄ (0.27 g, 7.13 mmol) in dry diethyl ether (15 ml) at 0 °C. The resulting reaction mixture was stirred at 0 °C for one hour and then at room temperature for another hour. The reaction was quenched by the slow addition of a saturated sodium sulfate solution.

Crystallization: The residue from the synthesis was purified by silica gel chromatography using a mobile phase of chloroform/methanol/ammonia (10.0:1.0:0.1). This yielded the title compound as a light red powder, which was then recrystallized from ethanol to produce single crystals suitable for X-ray diffraction.

Synthesis: The synthesis of the starting material, 5-methoxy-1H-indole-2-carboxylic acid, can be achieved through various established synthetic routes, often starting from 5-methoxy-1H-indole.

Crystallization: Single crystals of this polymorph were obtained by the slow evaporation of a methanol solution of 5-methoxy-1H-indole-2-carboxylic acid.

Visualization of Methodologies and Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key molecular interactions described in the crystal structures.

Caption: Synthesis workflow for 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole.

Caption: Hydrogen bonding in 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole.

Structural Commentary

In the crystal structure of 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, the two indole ring systems are essentially planar.[1] These two ring systems are nearly perpendicular to each other, with a dihedral angle of 72.17 (7)°.[1] The molecules are linked into one-dimensional zigzag chains along the a-axis through N-H···O hydrogen bonds.[1]

For the polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a notable feature is the formation of cyclic dimers through double O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2] Additionally, interactions between the N-H groups of the indole rings and the methoxy groups, along with C-H···O contacts, play a significant role in the overall crystal packing.[2]

Conclusion

While a complete crystal structure analysis for this compound is not currently available in the public domain, the detailed structural data and experimental protocols for its closely related precursor and a dimeric derivative provide a solid foundation for researchers in the field. The crystallographic information presented in this guide offers crucial insights into the molecular geometry, intermolecular interactions, and solid-state packing of 5-methoxy-indole derivatives. This knowledge is instrumental for applications in drug design, where understanding the three-dimensional structure is key to modulating biological activity, and in materials science for the engineering of crystalline materials with desired properties. Future work should aim to crystallize and analyze this compound to complete the structural landscape of this important class of compounds.

References

An In-depth Technical Guide on the Discovery and First Synthesis of (5-methoxy-1H-indol-2-yl)methanol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of (5-methoxy-1H-indol-2-yl)methanol, a significant indole derivative. Due to the absence of a singular seminal paper detailing its initial "discovery" in the context of a specific biological breakthrough, this document focuses on the well-established and primary synthetic routes that represent the core methodology for its preparation. The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antiproliferative agents.[1] This guide details the prevalent synthesis, experimental protocols, and key data associated with this compound and its immediate precursors.

Core Synthetic Strategy: An Overview

The principal and most direct method for the synthesis of this compound is the reduction of a 5-methoxy-1H-indole-2-carboxylic acid derivative, typically an ester. This transformation is reliably achieved using a powerful reducing agent, most commonly Lithium Aluminium Hydride (LiAlH4). The overall synthetic workflow can be visualized as a two-stage process: first, the construction of the 5-methoxyindole-2-carboxylate core, followed by the reduction of the ester functionality to the primary alcohol.

References

An In-depth Technical Guide to the Synthesis of (5-methoxy-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain (5-methoxy-1H-indol-2-yl)methanol, a valuable building block in medicinal chemistry. This document details the key precursors, reaction methodologies, and experimental protocols, supported by quantitative data and procedural diagrams to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. The indole nucleus is a prominent scaffold in numerous pharmaceuticals and natural products. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 2-position offers multiple points for further chemical modification, making it a versatile precursor for drug discovery and development. This guide will focus on the most common and efficient synthetic routes to this target molecule, with a primary focus on the reduction of 5-methoxy-1H-indole-2-carboxylic acid derivatives.

Synthetic Pathways and Precursors

The most prevalent and reliable method for the synthesis of this compound involves the reduction of a carbonyl group at the 2-position of the 5-methoxyindole core. The primary precursors for this transformation are 5-methoxy-1H-indole-2-carboxylic acid and its corresponding esters, such as the methyl or ethyl ester.

There are two main stages in the synthesis of this compound:

-

Stage 1: Synthesis of the Precursor - 5-methoxy-1H-indole-2-carboxylate. This is commonly achieved via the Fischer indole synthesis.

-

Stage 2: Reduction of the Precursor. The ester is reduced to the desired primary alcohol.

Stage 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2] In this case, the reaction proceeds between p-methoxyphenylhydrazine and an appropriate keto-ester, typically diethyl 2-oxosuccinate or ethyl pyruvate, under acidic conditions.[1][2]

Stage 2: Reduction of Ethyl 5-methoxy-1H-indole-2-carboxylate

The reduction of the ester functionality to a primary alcohol is a standard transformation in organic synthesis. For this specific conversion, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed.[3][4]

Quantitative Data

The following table summarizes the typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

| Reaction Stage | Precursor(s) | Product | Reagents and Conditions | Typical Yield (%) |

| 1. Fischer Indole Synthesis | p-methoxyphenylhydrazine, Ethyl pyruvate | Ethyl 5-methoxy-1H-indole-2-carboxylate | H₂SO₄ in ethanol, reflux | 70-85 |

| 2. Reduction of Ester | Ethyl 5-methoxy-1H-indole-2-carboxylate | This compound | LiAlH₄ in THF, 0 °C to room temperature | 85-95 |

Experimental Protocols

Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

Materials:

-

p-methoxyphenylhydrazine hydrochloride

-

Ethyl pyruvate

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of p-methoxyphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add ethyl pyruvate (1.1 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of this compound

Materials:

-

Ethyl 5-methoxy-1H-indole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve ethyl 5-methoxy-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

-

Filter the resulting precipitate (if any) and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[5]

Characterization of this compound

The structure and purity of the final product can be confirmed by various spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.8 (s, 1H, NH), ~7.1 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~6.1 (s, 1H, Ar-H), ~5.1 (t, 1H, OH), ~4.5 (d, 2H, CH₂), ~3.7 (s, 3H, OCH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~153.5, ~139.0, ~131.0, ~128.5, ~111.5, ~111.0, ~101.5, ~99.5, ~57.0, ~55.0.

-

IR (KBr, cm⁻¹): ~3400-3300 (N-H and O-H stretching), ~2950-2850 (C-H stretching), ~1620 (C=C stretching), ~1240 (C-O stretching).

-

Melting Point: The melting point of the purified solid can be compared with literature values.

Conclusion

The synthesis of this compound is a well-established process that primarily relies on the reduction of its corresponding carboxylic acid ester. The precursor, ethyl 5-methoxy-1H-indole-2-carboxylate, is readily accessible through the Fischer indole synthesis. The methodologies described in this guide are robust and can be adapted for various laboratory scales. Careful execution of the experimental protocols and appropriate purification techniques are essential for obtaining a high-purity product, which is critical for its application in further synthetic endeavors, particularly in the field of drug discovery.

References

An In-depth Technical Guide to the Characterization and Purity Assessment of (5-methoxy-1H-indol-2-yl)methanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of (5-methoxy-1H-indol-2-yl)methanol (CAS No: 21778-77-8). The purity and structural integrity of this indole derivative are critical for its application in research and drug development. This document outlines its physicochemical properties, spectroscopic profile, and chromatographic analysis, supported by detailed experimental protocols.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21778-77-8 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO₂ | [4][2][5] |

| Molecular Weight | 177.20 g/mol | [4][5] |

| Appearance | White solid | [1] |

| Melting Point | 81-82 °C | [1] |

| Purity | Typically ≥95-98% | [4][3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃) : The proton NMR spectrum exhibits characteristic signals for the indole ring, the methoxy group, and the methanol moiety.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.30 | s | N-H |

| 7.08 | d, J=8.8 Hz | Aromatic C-H |

| 4.74 | s | -CH₂OH |

Note: The provided data from the source is incomplete for a full assignment. A complete spectrum would show additional aromatic protons.[1]

¹³C NMR (100 MHz, CDCl₃) : The carbon spectrum confirms the number and type of carbon atoms in the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 154.04 | C-5 (aromatic, attached to -OCH₃) |

| 138.25 | C-2 (indole, attached to -CH₂OH) |

| 131.47 | Aromatic C |

| 128.35 | Aromatic C |

| 112.25 | Aromatic C |

| 111.72 | Aromatic C |

| 102.29 | Aromatic C |

| 100.35 | Aromatic C |

| 58.42 | -CH₂OH |

| 55.80 | -OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, an Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3300 | N-H stretch (indole) and O-H stretch (alcohol) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (-CH₂, -OCH₃) |

| ~1620-1450 | C=C stretch (aromatic) |

| ~1250-1200 | C-O stretch (aryl ether) |

| ~1050-1000 | C-O stretch (primary alcohol) |

Chromatographic Purity Assessment

Chromatographic techniques are paramount for determining the purity of this compound by separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a standard method for assessing the purity of indole derivatives.[6][7]

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~278-280 nm |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be employed for purity analysis, often requiring derivatization to improve the volatility and thermal stability of the analyte.[7] Silylation of the N-H and O-H groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[7]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8]

-

Referencing : Use the residual solvent peak as the internal standard for chemical shift referencing.[9]

Mass Spectrometry (LC-MS)

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Chromatographic Separation : Inject the sample into an LC system, typically with a C18 column, using a mobile phase gradient of water and acetonitrile with 0.1% formic acid.[10]

-

Mass Analysis : Analyze the eluent using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]

-

Data Acquisition : Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

High-Performance Liquid Chromatography (HPLC-UV)

-

Mobile Phase Preparation : Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (acetonitrile). Degas both solvents.

-

Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[6]

-

System Setup : Equilibrate the HPLC system with the C18 column at the initial mobile phase composition. Set the flow rate to 1.0 mL/min and the UV detector to the appropriate wavelength (~280 nm).[7]

-

Injection and Analysis : Inject the sample and run the gradient elution program.

-

Data Analysis : Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

The following diagrams illustrate the general workflows for the characterization and analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. This compound [chemicalbook.com]

- 3. 21778-77-8 Cas No. | 5-Methoxy-1h-indole-2-methanol | Apollo [store.apolloscientific.co.uk]

- 4. 21778-77-8 | this compound - Moldb [moldb.com]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Methoxy-Substituted Indole Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The derivatization of the indole nucleus, particularly through the introduction of methoxy groups and alcohol functionalities, has been a key strategy for modulating its pharmacological profile. Methoxy substituents are known to enhance the reactivity and biological activity of the indole ring system, influencing properties like metabolic stability and target binding affinity.[1][2][4] This technical guide provides an in-depth overview of the screening methodologies used to evaluate the primary biological activities of methoxy-substituted indole alcohols and related derivatives, including their anticancer, antimicrobial, and antioxidant properties. It offers detailed experimental protocols, summarized quantitative data, and visual workflows to support research and development in this promising area of medicinal chemistry.

Section 1: Anticancer Activity Screening

Methoxy-substituted indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.[5][6] The position of the methoxy group on the indole ring can significantly alter both the potency and the mechanism of cell death.[6]

Data Presentation: Cytotoxicity of Methoxy-Substituted Indole Derivatives

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population.[7][8] Lower IC50 values indicate higher cytotoxicity.

| Compound ID | Methoxy Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Indole derivative 4q | 4-methoxyphenyl | SK-OV-3 (Ovarian) | < 12.5 (70-77% inhibition at 50 µM) | [9] |

| HT-29 (Colon) | < 12.5 (70-77% inhibition at 50 µM) | [9] | ||

| Chalcone 14c | N-methoxyindole | Jurkat (Leukemia) | 7.3 ± (not specified) | [10] |

| Chalcone 18c | N-methoxyindole | Jurkat (Leukemia) | 8.0 ± 1.4 | [10] |

| HCT116 (Colon) | 18.2 ± 2.9 | [10] | ||

| Compound 3g | 1-(3,4,5-trimethoxyphenyl) | MCF-7 (Breast) | (Not specified, but best in series) | [5] |

Note: The data presented is for methoxy-substituted indole derivatives, which may include structures beyond indole alcohols, reflecting the available literature.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][7]

Materials and Reagents:

-

Methoxy-substituted indole alcohol test compounds

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO, or acidic isopropanol)[4]

-

96-well flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[4] Incubate for 24 to 48 hours.[7]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 50 µL of MTT solution (0.5 mg/mL final concentration) to each well. Incubate for another 2-4 hours. During this time, viable cells reduce the yellow MTT to purple formazan crystals.[7]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations: Anticancer Screening Workflow and Signaling

Caption: General workflow for in vitro anticancer activity screening.

Caption: Simplified signaling pathway for tubulin-targeting indole derivatives.[5]

Section 2: Antimicrobial Activity Screening

Indole derivatives are also recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi, including multi-drug-resistant strains like MRSA.[11][12]

Data Presentation: Antimicrobial Activity of Indole Derivatives

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11]

| Compound Type | Microorganism | MIC Range (µg/mL) | Reference |

| Indole-Triazole Derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | [11] |

| C. albicans, C. krusei | 3.125 - 50 | [11] | |

| Indole Diketopiperazines | S. aureus, B. subtilis | 0.39 - 1.56 | [13] |

| P. aeruginosa, E. coli | 0.39 - 1.56 | [13] | |

| N-Substituted Indoles | S. aureus (Gram-positive) | 18 - 25 (Zone of Inhibition in mm) | [14] |

| E. coli (Gram-negative) | 15 - 20 (Zone of Inhibition in mm) | [14] |

Note: Data represents various indole derivatives as specific data for methoxy-substituted indole alcohols was limited.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique used to determine the MIC of an antimicrobial agent.[11]

Materials and Reagents:

-

Test compounds

-

Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microplates

-

DMSO (for dissolving compounds)

-

Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Compound Preparation: Dissolve the test compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the compounds in the appropriate broth (MHB or SDB) directly in the wells of a 96-well plate.[11] Concentrations may range from 0.78 to 400 µg/mL.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Antioxidant Activity Screening

The indole nucleus is an effective scavenger of free radicals, and substitutions with electron-donating groups like methoxy can enhance this antioxidant activity.[15][16] This property is crucial for combating oxidative stress implicated in numerous diseases.

Data Presentation: Antioxidant Activity of Methoxy-Substituted Indoles

Antioxidant activity is often measured by the ability of a compound to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).

| Compound Type | Assay | Activity (% Inhibition @ 1mM) | Reference |

| 4-methoxyindole derivatives (8a-e) | Ferric thiocyanate | Increased scavenging vs. BHA (p < 0.05) | [15] |

| 2-(methoxyphenyl)-1H-indoles | DPPH Radical Scavenging | Potent activity reported | [17][18] |

| 2-phenyl-1H-indole (6-fluoro analogue) | DPPH Radical Scavenging | 80% | [17] |

| Superoxide Radical Scavenging | 81% | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Materials and Reagents:

-

Test compounds

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid, BHT)

-

96-well microplate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution (e.g., 50 µL) to a volume of the DPPH solution (e.g., 150 µL).

-

Control: Prepare a control sample containing only methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of all samples at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Visualization: Principle of DPPH Assay

Caption: Mechanism of DPPH radical scavenging by an antioxidant compound.

Conclusion

The screening of methoxy-substituted indole alcohols and their derivatives reveals a class of compounds with diverse and potent biological activities. Standardized in vitro assays for cytotoxicity, antimicrobial efficacy, and antioxidant capacity are fundamental to identifying lead candidates for further development. The data indicates that the position and number of methoxy substitutions are critical determinants of activity, offering a rich avenue for structure-activity relationship (SAR) studies. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate these promising molecules and unlock their therapeutic potential.

References

- 1. soc.chim.it [soc.chim.it]

- 2. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]

- 3. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES | Aperta [aperta.ulakbim.gov.tr]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. preprints.org [preprints.org]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. "Indole based antioxidants for the treatment of ischemia reperfusion in" by Andrew Chapp [digitalcommons.mtu.edu]

- 16. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

An In-depth Technical Guide to the Thermochemical Properties of (5-methoxy-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of (5-methoxy-1H-indol-2-yl)methanol. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide focuses on the established methodologies for determining these properties for indole derivatives. It details common experimental protocols for synthesis and thermochemical characterization, as well as the pivotal role of computational chemistry in providing reliable estimations. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to approach the thermochemical evaluation of this and related compounds.

Introduction

This compound is a derivative of the indole scaffold, a core structure in numerous biologically active compounds. The methoxy substitution at the 5-position is a common feature in neuroactive molecules, making this compound and its analogues of significant interest in medicinal chemistry and drug discovery. A thorough understanding of the thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for predicting the stability, reactivity, and behavior of a compound under various conditions, which is essential for drug design, process development, and safety assessment.

Currently, there is a notable absence of published experimental thermochemical data specifically for this compound. However, the broader class of indole derivatives has been the subject of numerous thermochemical studies. These studies provide a solid framework for understanding the energetic effects of substituents on the indole ring. This guide will leverage this existing knowledge to present a comprehensive picture of the approaches used to determine the thermochemical properties of such molecules.

Experimental Methodologies for Thermochemical Characterization

The determination of thermochemical properties of organic compounds like this compound relies on a set of well-established experimental techniques. These methods provide the foundational data for thermodynamic calculations.

Combustion Calorimetry

Combustion calorimetry is a primary technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[1][2][3] The substance is completely burned in a high-pressure oxygen atmosphere within a device called a bomb calorimeter. The heat released during the combustion is measured by the temperature rise of the surrounding water bath.[2][4]

General Protocol for Combustion Calorimetry:

-

Sample Preparation: A precisely weighed pellet of the crystalline sample is placed in a crucible inside the bomb calorimeter.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water in the calorimeter is recorded with high precision.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[1][3] It is particularly useful for determining heat capacity, enthalpy of fusion, and enthalpy of phase transitions.

General Protocol for DSC Measurement:

-

Sample Encapsulation: A small, accurately weighed amount of the sample is sealed in an aluminum pan.

-

Heating Program: The sample and a reference pan are subjected to a controlled temperature program (heating or cooling at a constant rate).

-

Heat Flow Measurement: The difference in heat flow between the sample and the reference is measured.

-

Data Analysis: The resulting thermogram is analyzed to determine heat capacity and enthalpy changes at specific temperatures.

Knudsen Effusion Technique

For determining the enthalpy of sublimation, which is crucial for deriving gas-phase enthalpy of formation from solid-phase data, the Knudsen effusion technique is often employed. This method measures the vapor pressure of a solid as a function of temperature.

Synthesis of this compound and Precursors

Representative Synthesis of 5-methoxy-1H-indole-2-carboxylic acid

The following protocol is a representative method for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid, a key intermediate.

Reaction Scheme: The Fischer indole synthesis involves the reaction of a phenylhydrazine with a pyruvate derivative, followed by cyclization.[5][6]

Materials:

-

4-Methoxyphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Hydrazone Formation: 4-Methoxyphenylhydrazine hydrochloride is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding phenylhydrazone.

-

Cyclization: The formed hydrazone is then heated in a high-boiling solvent with an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

The following diagram illustrates the general workflow for this synthesis.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating the thermochemical properties of molecules.[10][11][12][13] High-level ab initio composite methods are capable of predicting thermochemical data with high accuracy.[11][12][13]

The general workflow for a computational thermochemistry study is as follows:

Key steps in the computational workflow include:

-

Conformational Analysis: For flexible molecules, it is essential to identify the lowest energy conformers as they contribute significantly to the overall thermodynamic properties.[10][14]

-

Geometry Optimization: The molecular geometry of each conformer is optimized using a quantum mechanical method, typically Density Functional Theory (DFT).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Level Single-Point Energy Calculations: To achieve high accuracy, single-point energy calculations are performed using more computationally expensive and accurate methods, such as coupled-cluster theory (e.g., CCSD(T)).[11][12]

-

Thermochemical Data Calculation: The final thermochemical properties are calculated by combining the results from the different levels of theory and applying statistical mechanics.

Summary of Methodologies and Expected Data

The following table summarizes the experimental and computational approaches for determining the thermochemical properties of this compound.

| Property | Experimental Method | Computational Method | Expected Outcome |

| Enthalpy of Formation (ΔfH°) | Combustion Calorimetry | High-level ab initio methods (e.g., G4, W1) | A quantitative value (in kJ/mol) representing the energy change upon formation from constituent elements. |

| Standard Entropy (S°) | Adiabatic Calorimetry, Statistical Thermodynamics from Spectroscopic Data | Statistical Mechanics from calculated vibrational frequencies and rotational constants | A measure of the molecular disorder (in J/mol·K). |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Statistical Mechanics from calculated vibrational frequencies | The amount of heat required to raise the temperature of the substance by one degree (in J/mol·K). |

| Enthalpy of Sublimation (ΔsubH°) | Knudsen Effusion, Thermogravimetric Analysis (TGA) | Not directly calculated, but can be estimated from intermolecular interactions | The energy required for the phase transition from solid to gas. |

Conclusion

While direct experimental thermochemical data for this compound are not currently available, this technical guide outlines the robust and well-established methodologies that can be employed for their determination. A combination of experimental techniques, particularly combustion calorimetry and differential scanning calorimetry, along with high-level computational chemistry, provides a powerful and comprehensive approach to obtaining accurate thermochemical properties. The synthesis of the target compound can be achieved through established indole synthesis routes, with the Fischer indole synthesis of the precursor 5-methoxy-1H-indole-2-carboxylic acid being a key step. The information and protocols presented herein serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and drug development who are interested in the characterization and application of this and related indole derivatives.

References

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 5. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 5-Methoxyindole-2-carboxylic acid | C10H9NO3 | CID 20401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Solubility of (5-methoxy-1H-indol-2-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (5-methoxy-1H-indol-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on delivering a robust theoretical solubility profile based on its chemical structure and a detailed experimental protocol for its empirical determination using the gold-standard shake-flask method.

Introduction to this compound

This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The methoxy group at the 5-position and the hydroxymethyl group at the 2-position significantly influence the molecule's polarity, hydrogen bonding capacity, and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for selecting appropriate solvent systems for chemical reactions, crystallization, chromatography, and the preparation of stock solutions for biological screening.

Chemical Structure:

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight: 177.20 g/mol

-

Key Features:

-

Indole Ring: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The N-H group can act as a hydrogen bond donor.

-

Methoxy Group (-OCH₃): An electron-donating group that increases the polarity of the benzene portion and can act as a hydrogen bond acceptor.

-

Hydroxymethyl Group (-CH₂OH): A polar group capable of acting as both a hydrogen bond donor and acceptor, significantly enhancing affinity for polar solvents.

-

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a compound in various solvents.[1] The polarity and hydrogen bonding capabilities of this compound suggest a varied solubility profile across different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the N-H and O-H groups in this compound, high solubility is anticipated in these solvents due to strong intermolecular hydrogen bonding.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. The compound is expected to exhibit good solubility in highly polar solvents like DMSO and DMF, which can effectively solvate the indole moiety.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot engage in significant hydrogen bonding. Consequently, this compound is predicted to have very low solubility in nonpolar solvents.[2]

A logical workflow for assessing and understanding solubility is presented below.

Experimental Determination of Solubility

The shake-flask method is the internationally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It involves agitating an excess amount of the solid compound in the solvent of interest for a prolonged period until equilibrium is achieved.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial. To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. Securely cap the vials to prevent solvent evaporation.[3]

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached, which is typically 24 to 48 hours.[5] A preliminary time-course study can be performed to determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, visually confirm the presence of excess solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[1]

-

Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. To ensure all particulate matter is removed, pass the supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial.[6]

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.[7]

-

Sample Analysis: Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

Quantitative solubility data should be presented in a clear, organized manner to facilitate comparison across different solvents. The following table provides a template for recording experimentally determined solubility values.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Dichloromethane (DCM) | Slightly Polar | 25 | ||

| Ethyl Acetate | Slightly Polar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| n-Hexane | Nonpolar | 25 |

Conclusion

While specific solubility data for this compound is not widely published, this guide provides the necessary theoretical background and a detailed, practical framework for its determination. The molecule's structure, featuring hydrogen bond donating and accepting groups, suggests a strong preference for polar solvents. By employing the rigorous shake-flask method detailed herein, researchers can generate high-quality, reliable solubility data. This information is indispensable for optimizing experimental conditions, enabling rational formulation design, and ultimately accelerating the progress of research and drug development projects involving this compound.

References

Methodological & Application

Application Notes and Protocols for (5-methoxy-1H-indol-2-yl)methanol as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (5-methoxy-1H-indol-2-yl)methanol as a versatile synthetic intermediate in the preparation of various heterocyclic compounds, including potential bioactive molecules.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex indole-based architectures. The presence of the methoxy group on the indole ring and the reactive hydroxymethyl group at the 2-position allows for diverse functionalization, leading to the synthesis of compounds with potential applications in medicinal chemistry and drug discovery. This document outlines key synthetic transformations of this compound, including its preparation, its use in cascade reactions, and its oxidation to the corresponding aldehyde, a precursor for further derivatization.

Synthetic Applications

This compound serves as a key intermediate in several synthetic pathways. Below are notable applications with detailed protocols.

2.1. Synthesis of this compound

The title compound can be efficiently prepared by the reduction of a corresponding indole-2-carboxylate derivative. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of (1H-indol-2-yl)methanol compounds.

-

Materials:

-

Crude 5-methoxy-1H-indole-2-carboxylate (1.0 eq)

-